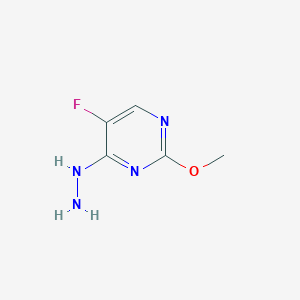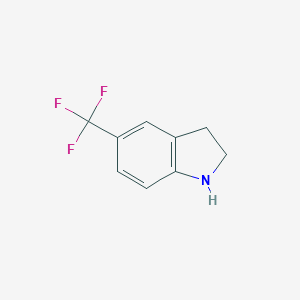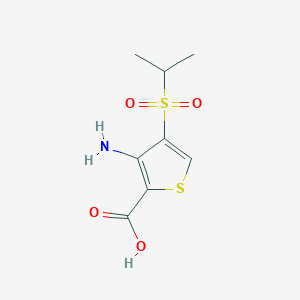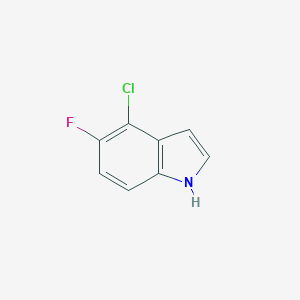![molecular formula C9H15NO B062804 (3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole CAS No. 186799-03-1](/img/structure/B62804.png)
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI): is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the isopropyl group at the 6-position. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI).
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under specific conditions to form oxazoles or other derivatives.
Reduction: Reduction reactions can target the isoxazole ring or the cyclopentane ring, leading to different reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to various biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- 3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(2-propenyl)-, trans-
- 3H,6H-Thieno[3,4-c]isoxazole, 3a,4-dihydro-6-(1-methylethyl)-, trans-
Uniqueness
3H-Cyclopent[c]isoxazole, 3a,4,5,6-tetrahydro-6-(1-methylethyl)-, cis-(9CI) is unique due to its specific structural configuration and the presence of the isopropyl group at the 6-position
Propiedades
Número CAS |
186799-03-1 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(3aR,6S)-6-propan-2-yl-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole |
InChI |
InChI=1S/C9H15NO/c1-6(2)8-4-3-7-5-11-10-9(7)8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
LHMYNNXYWSRTRF-YUMQZZPRSA-N |
SMILES |
CC(C)C1CCC2C1=NOC2 |
SMILES isomérico |
CC(C)[C@@H]1CC[C@@H]2C1=NOC2 |
SMILES canónico |
CC(C)C1CCC2C1=NOC2 |
Sinónimos |
3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


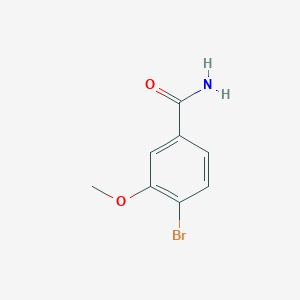
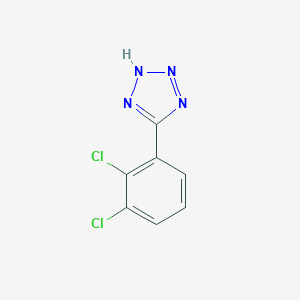
![Tert-butyl 2-[(4-chlorophenyl)thio]-2-methylpropanoate](/img/structure/B62729.png)
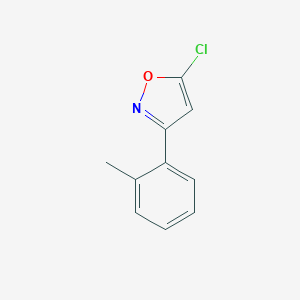
![[1,1'-Biphenyl]-2,3,5-triamine](/img/structure/B62734.png)
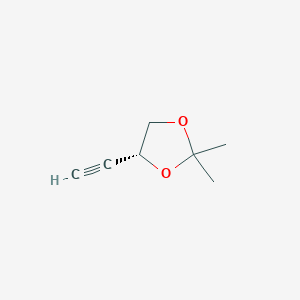
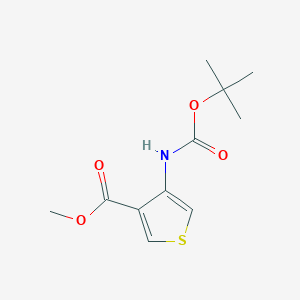
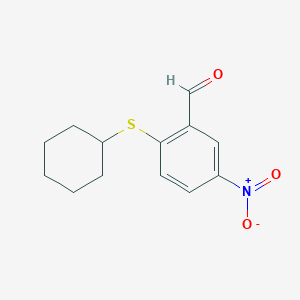
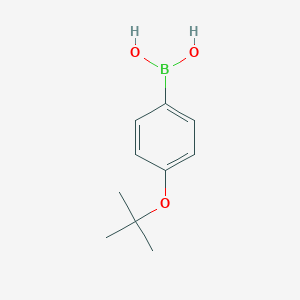
![3,3-dimethyl-2H-furo[3,2-c]pyridine](/img/structure/B62744.png)
